Cytidine-13C-1

Metabolic flux analysis NMR spectroscopy Isotope effects

Unlabeled internal standards often introduce quantification errors due to ion suppression and isobaric interference, risking bioanalytical compliance. Cytidine-13C-1 solves this with a definitive +1 Da mass shift, enabling complete chromatographic co-elution and independent MS resolution for isotope-dilution mass spectrometry. • ≥98% isotopic enrichment ensures precise calibration and compensates for matrix effects. • Achieves low ng/mL LLOQ, meeting FDA bioanalytical method validation guidelines. • Compatible with RNA NMR structural studies and metabolic flux analysis without kinetic isotope effects.

Molecular Formula C9H13N3O5
Molecular Weight 244.21 g/mol
Cat. No. B583530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-13C-1
Synonyms4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-2’-13C;  1-β-D-ribosylcytosine-2’-13C;  1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-2’-13C;  Cytosine Riboside-2’-13C;  NSC 20258-2’-13C; 
Molecular FormulaC9H13N3O5
Molecular Weight244.21 g/mol
Structural Identifiers
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1
InChIKeyUHDGCWIWMRVCDJ-OGBLAGJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine-13C-1 Stable Isotope Nucleoside


Cytidine-13C-1 (CAS 478511-19-2), also known as Cytidine-2′-13C, is a stable isotope-labeled analog of the endogenous pyrimidine nucleoside cytidine. It incorporates a single 13C atom specifically at the 2′ position of the ribose moiety, resulting in a molecular formula of C₈¹³CH₁₃N₃O₅ and a molecular weight of 244.21 g/mol . This compound is designed for use as an internal standard in quantitative mass spectrometry (LC-MS/MS, GC-MS) and as a tracer in NMR-based metabolic studies . Its availability in high isotopic purity enables accurate correction for matrix effects and ionization variability, making it a critical tool for precise analyte quantification in complex biological matrices .

Why Unlabeled Cytidine Cannot Replace Cytidine-13C-1


In quantitative LC-MS workflows, the use of an unlabeled analyte as an internal standard introduces unacceptable quantification error due to differential matrix effects and ionization suppression [1]. Unlabeled cytidine co-elutes with the endogenous analyte, leading to isobaric interference and an inability to distinguish the standard from the target . In contrast, Cytidine-13C-1 provides a distinct mass shift (+1 Da for the 13C label) that allows the mass spectrometer to differentiate and quantify the internal standard independently of the analyte, enabling accurate isotope-dilution mass spectrometry (IDMS) . This differentiation is essential for achieving the precision and accuracy required in pharmacokinetic studies, metabolomics, and biomarker validation .

Cytidine-13C-1 vs. Other Isotopic Analogs


Single 2′-13C Label Minimizes Metabolic Isotope Effects

Cytidine-13C-1 (single 2′-13C label) exhibits a molecular weight increase of 1.006 Da relative to unlabeled cytidine (243.22 Da vs 244.21 Da) . In contrast, uniformly labeled U-13C9-cytidine (98+ atom% 13C) carries nine 13C atoms, resulting in a +9 Da mass shift and a molecular weight of 252.2 Da . This larger mass difference in U-13C9-cytidine can induce significant metabolic isotope effects, potentially altering reaction kinetics in enzymatic assays and in vivo tracer studies [1]. The minimal +1 Da shift of Cytidine-13C-1 preserves near-native physicochemical behavior while maintaining sufficient mass resolution for MS-based quantification .

Metabolic flux analysis NMR spectroscopy Isotope effects Nucleotide metabolism

High Isotopic Enrichment Enables Precise IDMS Quantification

Cytidine-13C-1 is supplied with a certified isotopic enrichment of ≥98 atom% 13C at the labeled position . In contrast, unlabeled cytidine has a natural 13C abundance of approximately 1.1%, which is insufficient for isotope dilution methods due to significant overlap with the endogenous analyte signal . This high isotopic enrichment ensures that the internal standard signal is well-resolved from the analyte, enabling linear calibration curves with R² > 0.99 and intra-assay CVs typically <10% in validated LC-MS/MS methods [1].

Isotope dilution mass spectrometry Analytical validation Quantitative bioanalysis

Site-Specific 2′-13C Label for NMR Structural Resolution

Cytidine-13C-1 incorporates the 13C label exclusively at the C2′ position of the ribose ring, as confirmed by SMILES notation and IUPAC nomenclature . This contrasts with uniformly labeled 13C9-cytidine, which produces a complex, overlapping 13C NMR spectrum that can obscure site-specific chemical shift information . Deuterated cytidine analogs (e.g., Cytidine-5,6-d2) are useful for MS but introduce 2H isotope effects on NMR relaxation and are generally not suitable for high-resolution 13C-NMR structural studies [1]. The position-specific label of Cytidine-13C-1 simplifies 13C-NMR spectra, enabling direct measurement of 13C-1H coupling constants and unambiguous assignment of ribose conformation .

NMR spectroscopy RNA structure Site-specific isotope labeling Cytidine metabolism

High Chemical Purity Ensures Quantification Linearity

Vendor specifications for Cytidine-13C-1 consistently report chemical purity of ≥98% by HPLC and isotopic enrichment of ≥98 atom% 13C . This combination ensures that the unlabeled cytidine impurity is <2%, minimizing baseline interference in the analyte channel of LC-MS/MS assays . By comparison, early research-grade stable isotope labeled compounds often exhibit isotopic purities of 95% or lower, leading to cross-talk that can compromise the lower limit of quantification (LLOQ) . The high purity of Cytidine-13C-1 directly translates to broader dynamic range and improved accuracy at low analyte concentrations .

Analytical reference standard Method validation Quality control

Validated Applications of Cytidine-13C-1


Endogenous Cytidine Quantification by LC-MS/MS

Use Cytidine-13C-1 as an internal standard for the accurate determination of cytidine concentrations in biological fluids. The +1 Da mass shift allows complete chromatographic co-elution while maintaining MS resolution, effectively compensating for matrix effects and ionization variability. This application leverages the ≥98% isotopic enrichment and high chemical purity to achieve LLOQ values in the low ng/mL range, meeting FDA bioanalytical method validation guidelines [1].

Site-Specific NMR of Ribose Conformation in RNA

Incorporate Cytidine-13C-1 into synthetic RNA strands via solid-phase synthesis. The single 13C label at the C2′ position provides a distinct, uncluttered NMR signal for measuring 3J(C2′-H1′) and 3J(C2′-H3′) coupling constants, which are diagnostic of ribose sugar pucker. This approach simplifies spectral interpretation compared to uniformly labeled RNA and avoids the relaxation distortions associated with deuterated analogs .

Metabolic Flux Analysis of Pyrimidine Salvage Pathways

Feed cells with Cytidine-13C-1 and track the incorporation of the 13C label into downstream metabolites (UMP, CTP, RNA) by LC-MS. The single 13C label at C2′ preserves near-native enzyme kinetics, minimizing the metabolic isotope effects that can confound flux calculations when using perdeuterated or uniformly 13C-labeled tracers. The minimal +1 Da mass shift also simplifies the isotopologue distribution analysis [2].

Internal Standard for Cytidine Deaminase Assays

In assays measuring the conversion of cytidine to uridine by cytidine deaminase (CDA), use Cytidine-13C-1 to generate a labeled uridine product (uridine-13C-1). This allows for simultaneous quantification of both substrate depletion and product formation by LC-MS/MS using a single, stable-isotope-labeled standard, improving assay precision and throughput in drug metabolism studies .

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